molecular formula C15H10F5NO3 B4857073 N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No. B4857073
M. Wt: 347.24 g/mol
InChI Key: JPZMTRZGGYIGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide, also known as JNJ-5207852, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, such as heat, acid, and capsaicin. It is involved in the perception of pain, inflammation, and thermoregulation. JNJ-5207852 has been used as a tool compound to study the role of TRPV1 in various biological processes.

Mechanism of Action

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide is a selective antagonist of TRPV1, which means it blocks the channel from opening and allowing ions to flow through. TRPV1 is a tetrameric channel that consists of four subunits. This compound binds to a specific site on the channel, which prevents the channel from opening in response to stimuli. This results in the inhibition of calcium influx and the downstream signaling pathways that are activated by TRPV1.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. As a TRPV1 antagonist, it inhibits the activation of TRPV1 by various stimuli, such as heat, acid, and capsaicin. This results in the inhibition of calcium influx and downstream signaling pathways that are involved in pain perception, thermoregulation, and inflammation. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its inhibition of TRPV1.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, which means it specifically targets this channel and does not affect other channels or receptors. This allows for the specific investigation of the role of TRPV1 in various biological processes. This compound is also a potent antagonist of TRPV1, which means it can effectively block the channel at low concentrations. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. In addition, this compound has a short half-life in vivo, which means it may require frequent dosing in animal experiments.

Future Directions

There are several future directions for the use of N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide in scientific research. One potential direction is the investigation of the role of TRPV1 in different types of pain, such as neuropathic pain and inflammatory pain. This compound could be used to study the contribution of TRPV1 to these types of pain and to identify potential therapeutic targets for pain management. Another potential direction is the investigation of the role of TRPV1 in other biological processes, such as metabolism and cardiovascular function. This compound could be used to study the effects of TRPV1 inhibition on these processes and to identify potential therapeutic targets for metabolic and cardiovascular diseases.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide has been used in various scientific studies to investigate the role of TRPV1 in different biological processes. For example, it has been shown to inhibit TRPV1-mediated calcium influx in sensory neurons, which is involved in pain perception. This compound has also been used to study the role of TRPV1 in thermoregulation, as TRPV1 is activated by heat. In addition, this compound has been used to investigate the involvement of TRPV1 in inflammation, as TRPV1 is activated by acid and inflammatory mediators.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO3/c1-23-7-4-3-6(5-8(7)24-2)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMTRZGGYIGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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